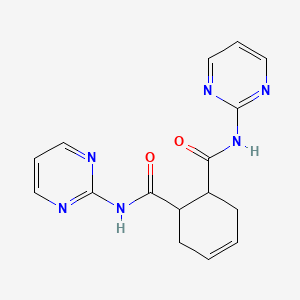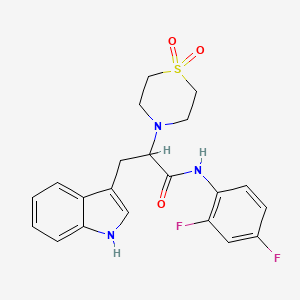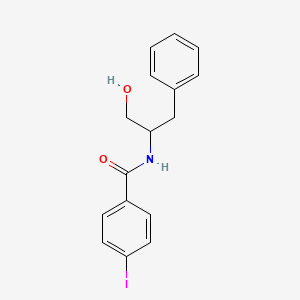![molecular formula C27H39NO2S B3140772 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-37-1](/img/structure/B3140772.png)
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Overview
Description
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C27H39NO2S It is known for its unique structural features, which include a tert-butyl group, a pentylcyclohexyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide include:
4-tert-butylbenzenesulfonamide: Lacks the pentylcyclohexyl group, making it less bulky and potentially less selective in its interactions.
N-(4-pentylcyclohexyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
4-tert-butyl-N-phenylbenzenesulfonamide: Lacks the cyclohexyl group, which may influence its steric properties and biological activity.
The uniqueness of this compound lies in its combination of bulky substituents, which can enhance its specificity and efficacy in various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2S/c1-5-6-7-8-21-9-11-22(12-10-21)23-13-17-25(18-14-23)28-31(29,30)26-19-15-24(16-20-26)27(2,3)4/h13-22,28H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNORJSCNCMOSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)
![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)


![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone](/img/structure/B3140754.png)
![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)
![N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide](/img/structure/B3140768.png)
![N-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-N-[(3,4-dichlorobenzoyl)oxy]amine](/img/structure/B3140790.png)
